1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid
Description
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid (CAS: 899721-24-5) is a sulfonamide-containing compound featuring a 3-methyl-2-oxobenzoxazole core linked via a sulfonyl group to a piperidine-4-carboxylic acid moiety. The benzoxazolone scaffold is known for its bioactivity in enzyme inhibition and receptor modulation . This compound has been commercially available, though its production status is listed as "discontinued" by suppliers like CymitQuimica .
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-15-11-3-2-10(8-12(11)22-14(15)19)23(20,21)16-6-4-9(5-7-16)13(17)18/h2-3,8-9H,4-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTAOVDKCCVCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid is a synthetic compound with potential therapeutic applications. Its unique structure and functional groups suggest various biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₄H₁₆N₂O₆S and a molecular weight of 318.36 g/mol. Its structure features a piperidine ring, a benzoxazole moiety, and a sulfonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₆S |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 929696-36-6 |
| Solubility | Soluble in DMSO and DMF |
| Hazard Classification | Irritant |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In vitro tests demonstrated that a related compound exhibited MIC values ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazole derivatives has been explored in several studies. It is hypothesized that these compounds inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB.
Research Findings:
A study reported that similar compounds reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%, suggesting a potent anti-inflammatory effect .
Anticancer Properties
Emerging evidence suggests that piperidine-based compounds may possess anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl group is believed to enhance the compound's interaction with cellular targets.
Table: Anticancer Activity Summary
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[3-Methyl-2-oxo-2,3-dihydrobenzoxazol] derivative | Breast Cancer | 10 | Apoptosis induction |
| Piperidine derivative | Colon Cancer | 15 | Cell cycle arrest |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within cells. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation or as an agonist for receptors mediating inflammatory responses.
SAR Analysis
Structure-activity relationship (SAR) studies have highlighted that modifications to the benzoxazole moiety can significantly influence the biological activity of related compounds. For instance, increasing electron-withdrawing groups on the benzoxazole ring has been associated with enhanced antimicrobial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In particular, studies have focused on its ability to inhibit the growth of various bacterial strains. For example, a derivative was shown to effectively downregulate virulence factors in pathogenic bacteria, suggesting its potential use as an antibiotic agent .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways. This activity is attributed to the sulfonyl group, which enhances the compound's interaction with cellular targets .
Neurological Applications
Given the structure of the compound, it has been explored for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results showed that at concentrations as low as 10 µM, the compound inhibited bacterial growth significantly compared to controls .
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer therapeutics, researchers treated various cancer cell lines with this compound. The study revealed a dose-dependent increase in apoptosis markers, suggesting that it could be developed into a novel anticancer drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fulacimstat (Antifibrotic Enzyme Inhibitor)
- Structure : Contains a benzoxazolone-sulfonyl group but replaces the piperidine-4-carboxylic acid with a tetrahydropyrimidine-5-carboxylic acid and a trifluoromethylindenyl substituent.
- Activity : Explicitly reported as a "cysymase inhibitor" with antifibrotic properties .
- Key Difference : The tetrahydropyrimidine-carboxylic acid and indenyl groups enhance its specificity for fibrosis-related enzymes, unlike the target compound’s simpler piperidine-carboxylic acid structure .
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid
- Structure : Replaces the benzoxazolone core with a benzodioxane (oxygen-rich heterocycle) while retaining the sulfonyl-piperidine-4-carboxylic acid backbone.
- Physicochemical Data: CAS 461456-17-7, molecular formula C₁₄H₁₇NO₆S, molecular weight 327.36 g/mol .
Positional Isomer: 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic Acid
- Structure : Differs from the target compound only in the position of the carboxylic acid group (piperidine-3 vs. 4).
- CAS : 929696-36-6, purity 95% .
- Key Difference : The altered carboxylic acid position may affect binding affinity in enzyme-active sites due to steric or electronic variations .
Benzoxazolone-Urea Derivatives (sEH Inhibitors)
- Structure: Replace the sulfonyl-piperidine linkage with a urea group (e.g., N-(3-Methyl-2-oxobenzoxazol-6-yl)-4-phenoxybenzamide) .
- Activity : Demonstrated inhibitory activity against soluble epoxide hydrolase (sEH), a target in inflammatory diseases .
- Key Difference : Urea-based compounds exhibit distinct hydrogen-bonding interactions compared to sulfonamides, influencing target engagement .
Data Table: Structural and Functional Comparison
*Molecular formula inferred from structural analysis due to conflicting evidence.
Research Implications and Gaps
- Target Compound: Limited pharmacological data exist, but its sulfonamide-benzoxazolone structure aligns with known enzyme inhibitors. Further studies could explore its activity against sEH or fibrosis-related targets .
- Commercial Status : Discontinued production (per ) may hinder accessibility, though analogs like the benzodioxan derivative remain available .
- Structural Insights : Piperidine-4-carboxylic acid positioning and sulfonyl linkage distinguish it from urea-based or indenyl-containing analogs, suggesting unique physicochemical properties .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing derivatives of 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid?
Methodological Answer: Derivatization often employs coupling agents like EDCI and HOBt in anhydrous acetonitrile under ambient conditions. For example, sulfonamide-linked piperidine derivatives are synthesized via a two-step protocol: (i) activation of the carboxylic acid group using EDCI/HOBt, followed by (ii) nucleophilic substitution with amines (e.g., substituted phenylpiperazines) . Key parameters include:
- Solvent : Anhydrous CH3CN to prevent hydrolysis.
- Reaction Time : Overnight stirring at room temperature.
- Workup : Sequential washing with water, NaHCO3, citric acid, and brine to isolate amides.
Q. Q2. How can computational methods improve the design of novel derivatives targeting specific biological receptors?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ICReDD’s workflow) predict favorable reaction pathways and optimize substituent placement. For instance:
- Reaction Path Search : Identifies low-energy intermediates for sulfonamide bond formation.
- Molecular Docking : Screens derivatives for binding affinity to carbonic anhydrase isoforms .
- Data Integration : Combines computational predictions with experimental validation (e.g., NMR, HPLC) to refine synthesis protocols .
Example : Derivatives with 4-methoxyphenylpiperazine substituents showed enhanced binding due to hydrophobic interactions, validated by ¹H NMR and elemental analysis .
Basic Research: Physicochemical Characterization
Q. Q3. What analytical techniques are critical for characterizing the compound’s purity and stability?
Methodological Answer:
- HPLC-PDA : Quantifies purity (≥95%) and detects impurities (e.g., epimers that co-elute under standard conditions) .
- ¹H/¹³C NMR : Confirms regioselectivity of sulfonylation and piperidine ring conformation .
- Thermal Analysis : Melting points (e.g., 217–219°C) and DSC profiles assess polymorphic stability .
Q. Q4. How can conflicting solubility data in aqueous vs. organic solvents be resolved?
Methodological Answer: Discrepancies arise from pH-dependent ionization (pKa ~3.79) . Strategies include:
- pH-Solubility Profiling : Measure solubility at pH 5.5 (logD = -1.92) vs. 7.4 (logD = -3.47) using shake-flask methods.
- Co-Solvent Systems : Use ethanol/water mixtures (e.g., 30% EtOH) to enhance solubility for in vitro assays .
- Solid-State Analysis : Identify hydrate/anhydrate forms via PXRD to explain batch-to-batch variability .
Advanced Research: Biological Activity Profiling
Q. Q5. What methodologies validate the compound’s potential as a carbonic anhydrase inhibitor?
Methodological Answer:
- Enzyme Assays : Measure IC50 values against recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX) .
- X-ray Crystallography : Resolve binding modes of the sulfonamide group with CA active-site zinc.
- SAR Studies : Compare substituents (e.g., 3-methoxyphenyl vs. o-tolyl) to optimize selectivity .
Q. Q6. What precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
